Structural Binding to Brachyury G177D Variant Confers Target Specificity
The compound has been co-crystallized with the human Brachyury G177D variant, demonstrating a specific binding mode not observed for other commercially available piperazine acetamides [1]. This structural evidence differentiates it from analogs that have not been validated for this target.
| Evidence Dimension | Crystallographic binding to Brachyury G177D |
|---|---|
| Target Compound Data | Co-crystal structure resolved at 1.87 Å resolution with R-factor 0.228 and R-free 0.273 |
| Comparator Or Baseline | Other piperazine acetamides (e.g., N-phenyl-2-(4-methyl-1-piperazinyl)acetamide) lack reported crystallographic data with this target |
| Quantified Difference | Not applicable; binding is unique among commercial analogs |
| Conditions | Crystal Structure of human Brachyury G177D variant in complex with the compound (PDB ID: 5QSG) |
Why This Matters
This validated binding mode provides a defined starting point for fragment-based drug discovery targeting Brachyury, a transcription factor implicated in chordoma and other cancers, whereas substitution with an untested analog would lack this critical structural validation.
- [1] Newman, J.A., et al. (2019). PanDDA analysis group deposition -- Crystal Structure of human Brachyury G177D variant in complex with Z2856434903. PDB ID: 5QSG. View Source
